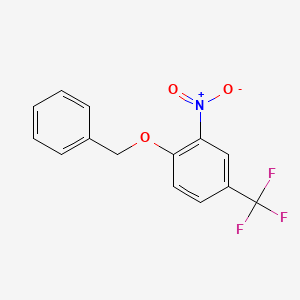

![molecular formula C10H18O3 B1380542 2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers CAS No. 1803594-07-1](/img/structure/B1380542.png)

2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

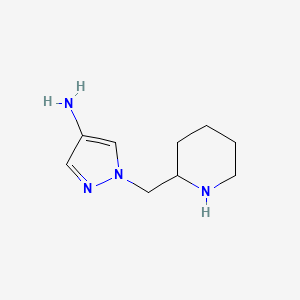

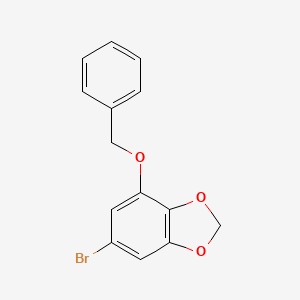

“2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers”, also known as TBCA, is a chemical compound that has become a topic of interest in scientific research in recent years. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid . The InChI code is InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) . The SMILES representation is CC©©OC1CC(C1)CC(=O)O .Physical And Chemical Properties Analysis

This compound appears as an oil . The storage temperature is -10 °C . More detailed physical and chemical properties may be available in specialized chemical databases.Aplicaciones Científicas De Investigación

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. The compound can be utilized to introduce the Boc group into amino acids, which protects the amine functionality during peptide coupling reactions. This is particularly useful in the synthesis of dipeptides, where the Boc group can be removed under mild acidic conditions post-coupling .

Ionic Liquid Formation

The compound can be used to create Boc-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids serve as both reactants and reaction media in organic synthesis, especially when the reactive side chain and N-terminus of amino acids need to be protected. They are clear, nearly colorless liquids at room temperature and are miscible with common organic solvents .

Organic Synthesis

In organic synthesis, the compound’s tert-butoxy group can act as a steric hindrance, influencing the reactivity and selectivity of reactions. It can be used in the synthesis of complex molecules where the control of stereochemistry is crucial. The cyclobutyl ring structure also provides a unique conformational rigidity that can be beneficial in the synthesis of target molecules .

Material Science

The compound’s structure makes it a candidate for the synthesis of polymers with specific properties. The tert-butoxy group could be involved in creating side chains that impart hydrophobicity, while the cyclobutyl ring could contribute to the rigidity of the polymer backbone. This can lead to the development of materials with desirable mechanical and chemical resistance properties .

Agrochemical Research

In the agrochemical industry, the compound’s distinct molecular structure can be leveraged for the synthesis of advanced crop protection agents. Its cyclobutyl core can be a scaffold for potent and selective pesticides, offering a new approach to pest management strategies .

Pharmaceutical Development

The compound is a valuable building block in the synthesis of novel drug candidates. Its protected carboxylic acid group allows for selective reactions in multi-step syntheses, which is essential in the development of new pharmaceuticals. The compound’s unique structure can be utilized to explore new avenues in drug discovery .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a part of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been used in sm coupling reactions, which involve the formation of carbon-carbon bonds .

Action Environment

It’s worth noting that the compound is typically stored at -10 °c , suggesting that temperature could potentially influence its stability.

Propiedades

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAYYILOIWIYOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244311 |

Source

|

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid | |

CAS RN |

1803594-07-1 |

Source

|

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

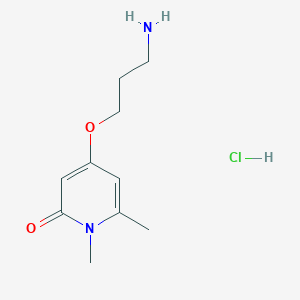

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

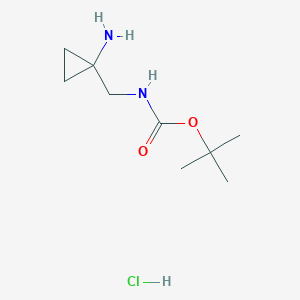

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

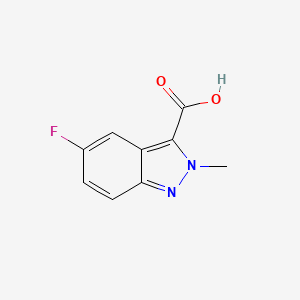

![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)